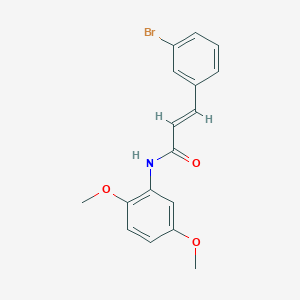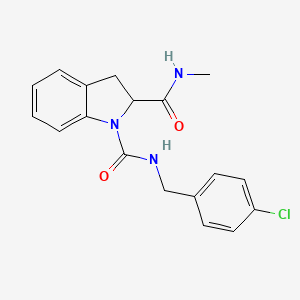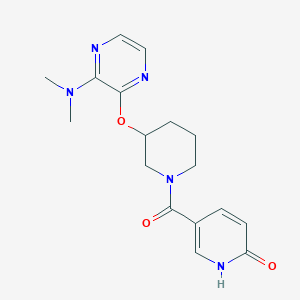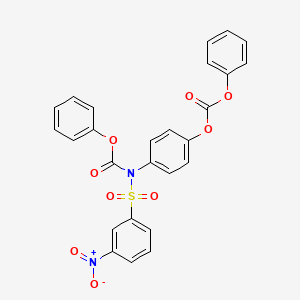![molecular formula C18H13F3N2O2 B2794817 N-(4-{[2-oxo-6-(trifluoromethyl)-1,2-dihydro-3H-indol-3-yliden]methyl}phenyl)acetamide CAS No. 860651-11-2](/img/structure/B2794817.png)
N-(4-{[2-oxo-6-(trifluoromethyl)-1,2-dihydro-3H-indol-3-yliden]methyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-{[2-oxo-6-(trifluoromethyl)-1,2-dihydro-3H-indol-3-yliden]methyl}phenyl)acetamide” is a complex organic compound. It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethyl ketones (TFMKs), which are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . The condensation of 3-trifluoromethylaniline and 4-nitrobenzaldehyde to form a dimer interface has been reported .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. It contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . It also contains a trifluoromethyl group, which consists of a carbon atom bonded to three fluorine atoms and one other carbon atom .Chemical Reactions Analysis
Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . They are involved in various chemical reactions, including those that lead to the formation of complex structures like “N-(4-{[2-oxo-6-(trifluoromethyl)-1,2-dihydro-3H-indol-3-yliden]methyl}phenyl)acetamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its complex structure, which includes multiple functional groups and rings. Trifluoromethyl groups are known to modulate properties such as lipophilicity, electronegativity, basicity, and bioavailability .Applications De Recherche Scientifique
Photoreactions and Drug Stability
Compounds with trifluoromethyl groups and acetamide functionalities have been studied for their photoreactivity and stability under various conditions. For example, the photoreactions of flutamide, a compound with both a nitro group and a trifluoromethyl group, have been explored to understand its stability under sunlight exposure, which is crucial for its application as an anti-cancer drug. The study found that flutamide undergoes different photoreactions in acetonitrile and 2-propanol, affecting its stability and efficacy (Watanabe et al., 2015).
Synthetic Methodologies and New Reagents
The development of new synthetic methodologies and reagents is a significant area of research for compounds with acetamide and trifluoromethyl components. Research into N-halogeno compounds, including the synthesis of perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], illustrates efforts to create new fluorinating agents that can introduce fluorine atoms into organic molecules under mild conditions. Such advancements are crucial for pharmaceutical synthesis and the development of materials with unique properties (Banks et al., 1996).
Agricultural Applications
Research into acetamides with specific functional groups extends into agriculture, where compounds like mefluidide (N-(2,4-dimethyl-5-[([trifluoromethyl] sulfonyl)amino]phenyl)acetamide) have been investigated for their potential to protect crops from chilling injury. Such studies highlight the role of chemically sophisticated acetamides in enhancing agricultural productivity and resilience against environmental stress (Tseng & Li, 1984).
Pharmacological Investigations
Compounds structurally related to the specified acetamide are also subjects of pharmacological investigations, such as evaluating their antiplasmodial properties or potential as anti-inflammatory drugs. For instance, novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides have been prepared and assessed for their in vitro antiplasmodial properties, showcasing the ongoing search for new therapeutic agents against diseases like malaria (Mphahlele et al., 2017).
Orientations Futures
The future directions for this compound could involve further exploration of its potential applications in pharmaceuticals and other areas. The introduction of fluorine atoms has resulted in positive modulation of various properties, which could be beneficial in the development of potential and established drugs .
Propriétés
IUPAC Name |
N-[4-[(Z)-[2-oxo-6-(trifluoromethyl)-1H-indol-3-ylidene]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c1-10(24)22-13-5-2-11(3-6-13)8-15-14-7-4-12(18(19,20)21)9-16(14)23-17(15)25/h2-9H,1H3,(H,22,24)(H,23,25)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOPPFZBKYAFKJ-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=C2C3=C(C=C(C=C3)C(F)(F)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C\2/C3=C(C=C(C=C3)C(F)(F)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[2-oxo-6-(trifluoromethyl)-1,2-dihydro-3H-indol-3-yliden]methyl}phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2794734.png)

![4-{[5-(4-methyl-1,3-thiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrol-3-yl]sulfonyl}morpholine](/img/structure/B2794738.png)


![Methyl (E)-4-oxo-4-[3-(2,2,2-trifluoroethylcarbamoyl)piperidin-1-yl]but-2-enoate](/img/structure/B2794745.png)
![1-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol](/img/structure/B2794749.png)
![N-(4-fluorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2794750.png)
![6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/no-structure.png)

![5-[4-(1,1-Dioxothiomorpholin-4-ylmethyl)-phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B2794753.png)


